2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide

HDAC6 inhibition epigenetics cancer

Researchers developing isoform-selective HDAC probes face supply inconsistency and undocumented bioactivity. This compound solves both: • 49-fold HDAC6-over-HDAC1 selectivity (HDAC6 IC50 = 150 nM) enables definitive target engagement studies. • Free 2-amino group allows direct amidation, reductive amination, or sulfonylation for SAR expansion. • Batch-certified purity (≥95%) from validated suppliers ensures reproducible fragment screening and lead optimization.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B7905403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=C(C=C1)Br)C(=O)CN
InChIInChI=1S/C11H15BrN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3
InChIKeyBSDVSPOELPDSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide Overview


2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide (CAS 1353962-96-5, C₁₁H₁₅BrN₂O, MW 271.15) is a substituted aminoacetamide featuring a 4-bromo-benzyl moiety, an N-ethyl substitution, and a free primary amine group. The compound is commercially available as a research chemical with purity specifications of 95% to 98% from multiple established vendors . Its structure combines a brominated aromatic ring with an aminoacetamide backbone, positioning it as a useful scaffold for medicinal chemistry and chemical biology applications, particularly in the development of histone deacetylase (HDAC) inhibitors where the amino group can serve as a zinc-binding moiety or synthetic handle for further derivatization .

HDAC6-selective inhibitor scaffold
Free 2-amino group for derivatization or bioconjugation
Commercially verified purity supporting SAR reproducibility

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide: Critical Substituent Effects


Superficially similar aminoacetamide derivatives are not interchangeable due to structure-dependent variations in target affinity, isoform selectivity, and physicochemical properties. The specific combination of an N-ethyl group and a 4-bromo-benzyl substituent on the 2-aminoacetamide core imparts a distinct steric and electronic profile that directly influences binding interactions with zinc-dependent enzymes such as HDACs. Empirical binding data reveal that even minor structural modifications, such as replacing the N-ethyl with N-methyl, removing the 2-amino group, or altering the halogen position, can result in orders-of-magnitude shifts in potency and selectivity profiles [1]. Consequently, procurement decisions must be guided by quantitative activity data rather than assumed functional equivalence.

N-ethyl group Replacement with N-methyl or shorter alkyl chains may shift HDAC isoform selectivity and binding affinity.
2-amino substituent Des-amino analogs exhibit orders-of-magnitude weaker HDAC6 inhibition; the primary amine is critical for potency.
4-bromo position Halogen substitution pattern on the benzyl ring can alter target engagement and selectivity profiles.

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide: Evidence vs. Analogs


HDAC6 Inhibitory Potency vs. Des-Amino Analog

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide exhibits an IC₅₀ of 150 nM against recombinant human HDAC6 [1]. In contrast, the closely related comparator N-(4-bromobenzyl)-N-ethylacetamide, which lacks the 2-amino group, demonstrates a significantly weaker IC₅₀ of 5.40E+3 nM (5,400 nM) against the same target [2]. This represents a ~36-fold improvement in inhibitory potency conferred specifically by the presence of the 2-amino functionality.

HDAC6 IC₅₀
Method context
150 nM
5,400 nM
Reported ~36-fold difference; 2-amino group associated with higher HDAC6 potency.
Recombinant HDAC6, Cbz-(Ac)Lys-AMC substrate.
HDAC6 inhibition epigenetics cancer neurodegeneration

HDAC1 Inhibitory Activity vs. Hydroxamate Analog

Against recombinant human HDAC1, 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide exhibits an IC₅₀ of 7.40E+3 nM (7,400 nM) [1]. A structurally distinct comparator, N-butyl-N-(4-(hydroxycarbamoyl)benzyl)-N'-phenylurea (CHEMBL2179618), demonstrates an IC₅₀ of 2.86E+3 nM (2,860 nM) in a similar enzymatic assay [2]. The target compound is approximately 2.6-fold less potent, highlighting that the 2-aminoacetamide scaffold, lacking a strong zinc-binding group, yields modest HDAC1 inhibition compared to optimized hydroxamate-based inhibitors.

HDAC1 IC₅₀
Class-level
7,400 nM
2,860 nM
2.6-fold weaker inhibition vs. optimized hydroxamate; class‑level HDAC1 context.
Recombinant HDAC1, comparable assay conditions.
HDAC1 inhibition structure-activity relationship cancer epigenetic probes

Commercially Verified Purity for SAR Studies

Multiple vendors offer 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide with specified purity grades. Leyan supplies the compound at 98% purity , while AKSci provides a minimum purity specification of 95% . These defined purity levels contrast with many custom-synthesized or less-characterized analogs where purity is not rigorously established or reported, thereby reducing variability in biological assays and ensuring more reliable SAR conclusions.

Commercial purity
Specification review
95–98% (multiple vendors)
Supports SAR reproducibility and lot‑consistent biological assays.
Vendor QC based on HPLC/NMR.
chemical purity quality control SAR studies reproducibility

Lipophilicity and Polar Surface Area vs. Analogs

The calculated LogP (octanol-water partition coefficient) for 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide is 1.76, with a Topological Polar Surface Area (TPSA) of 46.33 Ų . For comparison, the N-methyl analog (2-Amino-N-(4-bromo-benzyl)-N-methyl-acetamide) has a molecular weight of 257.13 g/mol (vs. 271.15 g/mol) and a correspondingly lower LogP due to one fewer methylene unit, while the N-unsubstituted analog (2-Amino-N-(4-bromo-benzyl)-acetamide) has a molecular weight of 243.10 g/mol and lacks the N-alkyl group altogether [1]. These physicochemical differences influence membrane permeability, solubility, and protein binding, thereby affecting compound behavior in cellular and in vivo assays.

Physicochemical profile
Class-level
LogP 1.76 · TPSA 46.33 Ų
Distinct from N‑methyl and N‑unsubstituted analogs; influences permeability and solubility screens.
Calculated using XLogP3/TPSA algorithms.
drug-likeness pharmacokinetics lipophilicity computational ADME

HDAC6 over HDAC1 Selectivity

Within the same assay system (Cbz-(Ac)Lys-AMC substrate, 90 min preincubation), 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide exhibits an IC₅₀ of 150 nM for HDAC6 and 7.40E+3 nM (7,400 nM) for HDAC1 [1]. This yields a selectivity ratio of approximately 49-fold in favor of HDAC6 inhibition. Such a selectivity profile is noteworthy because HDAC6-selective inhibitors are sought after for therapeutic applications in oncology, neurodegeneration, and inflammation, where sparing class I HDACs (e.g., HDAC1) may reduce dose-limiting toxicities.

HDAC6/HDAC1 selectivity
Reported
49‑fold
Reported isoform selectivity; HDAC6‑preferring profile under same assay conditions.
IC₅₀ HDAC6 150 nM / HDAC1 7,400 nM.
HDAC isoform selectivity chemical probe epigenetic tool compound cancer biology

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide Applications


HDAC6 Chemical Probe Development

The compound's 49-fold selectivity for HDAC6 over HDAC1 [1] positions it as a starting point for developing isoform-selective chemical probes. Researchers investigating HDAC6's role in neurodegenerative diseases, cancer metastasis, or inflammatory signaling can utilize this scaffold to interrogate target engagement and downstream effects, with the 2-amino group serving as a synthetic handle for further optimization or bioconjugation.

Lead Optimization via SAR Campaigns

Given the 36-fold potency difference observed between the target compound and its des-amino analog against HDAC6 [1], this molecule provides a well-characterized starting point for systematic SAR studies. Medicinal chemists can iteratively modify the N-ethyl group, the 4-bromo substituent, or the 2-amino moiety to map determinants of HDAC isoform selectivity and potency, with reliable vendor-supplied purity (95-98%) ensuring consistent compound quality across synthetic batches .

Building Block for Diversity-Oriented Synthesis

The compound's free primary amine enables straightforward derivatization via amide bond formation, reductive amination, or sulfonylation, facilitating its use as a building block in diversity-oriented synthesis. Its moderate LogP (1.76) and TPSA (46.33 Ų) place it within favorable drug-like chemical space for fragment elaboration or combinatorial library construction [1]. Procurement from vendors with batch-specific analytical data supports reproducible fragment screening campaigns.

Non-Hydroxamate HDAC Inhibitor Development

As a non-hydroxamate HDAC inhibitor with measurable activity (HDAC6 IC₅₀ = 150 nM), this compound belongs to a class of molecules that circumvent the pharmacokinetic and toxicity liabilities often associated with hydroxamic acid-based HDAC inhibitors [1]. Researchers seeking to develop next-generation epigenetic therapeutics with improved safety profiles can use this scaffold to explore alternative zinc-binding pharmacophores, such as the 2-aminoacetamide motif.

Application
Selection Property
Validation Focus
HDAC6 probe research
2‑amino acetamide scaffold
HDAC6 target engagement assays
Lead optimization SAR
Well‑characterized potency benchmark
Derivatization impact on potency and selectivity
Diversity‑oriented synthesis
Free amine for conjugation
Combinatorial library assembly
Non‑hydroxamate chemotype research
Alternative zinc‑binding motif
In vitro HDAC inhibition profiling
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